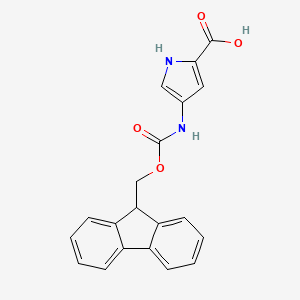

4-(9H-Fluorene-9-ylmethoxycarbonylamino)-1H-pyrrole-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(9H-Fluorene-9-ylmethoxycarbonylamino)-1H-pyrrole-2-carboxylic acid is a complex organic compound that features a fluorene moiety attached to a pyrrole ring via a methoxycarbonylamino linkage

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(9H-Fluorene-9-ylmethoxycarbonylamino)-1H-pyrrole-2-carboxylic acid typically involves multiple steps One common method starts with the protection of the amino group of the pyrrole ring using a fluorenylmethoxycarbonyl (Fmoc) groupThe reaction conditions often involve the use of organic solvents such as tetrahydrofuran (THF) and catalysts like pyridinium p-toluenesulfonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis equipment and stringent quality control measures. The use of environmentally friendly solvents and reagents is also a consideration in industrial settings .

化学反応の分析

Deprotection of the Fmoc Group

The Fmoc-protected amine undergoes cleavage under basic conditions to expose the free amino group, enabling subsequent reactions. This step is essential in solid-phase peptide synthesis (SPPS) and polyamide assembly.

Key Considerations :

-

The reaction preserves the carboxylic acid functionality, allowing orthogonal protection strategies .

-

Overexposure to strong bases may lead to pyrrole ring instability or racemization in chiral centers.

Carboxylic Acid Functionalization

The carboxylic acid moiety participates in esterification and amide-bond-forming reactions, critical for conjugating the compound to other molecules.

Esterification

-

Reagents : Thionyl chloride (SOCl₂), methanol or ethanol.

-

Conditions : Anhydrous solvents, reflux at 60–80°C for 4–6 hours.

-

Product : Methyl or ethyl esters, used as intermediates for further modifications.

Amide Bond Formation

Activation of the carboxylic acid is required for coupling with amines:

Notable Example :

Coupling with 1-methyl-1H-imidazole-2-carboxylic acid derivatives under HATU activation produces pyrrole-imidazole polyamides, which exhibit sequence-specific DNA-binding properties .

Stability and Reactivity Considerations

科学的研究の応用

Peptide Synthesis

This compound serves as an important building block in solid-phase peptide synthesis (SPPS). Its fluorene group allows for the temporary protection of the pyrrole nitrogen during the elongation of peptide chains, facilitating the selective modification of functional groups. The incorporation of this compound into peptides can enhance their biological activity and stability.

Drug Development

4-(9H-Fluorene-9-ylmethoxycarbonylamino)-1H-pyrrole-2-carboxylic acid is recognized for its potential applications in drug design. Research indicates that compounds with similar structures exhibit enhanced binding affinities for biological targets, suggesting that this compound may also have significant therapeutic potential. Its role in developing pyrrole-imidazole polyamides highlights its utility in gene regulation and therapeutic interventions against genetic diseases.

Biochemical Studies

The compound has been utilized in studies focusing on DNA recognition, particularly through the development of pyrrole-imidazole polyamides that selectively bind to specific DNA sequences. These interactions are crucial for applications in gene therapy and molecular biology, where precise targeting of genetic material is essential.

Case Studies

作用機序

The mechanism of action of 4-(9H-Fluorene-9-ylmethoxycarbonylamino)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorene moiety can engage in π-π interactions with aromatic residues in proteins, while the pyrrole ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target protein, leading to various biological effects .

類似化合物との比較

Similar Compounds

Fmoc-Leu-OH: An amino acid derivative used in peptide synthesis.

Fmoc-Lys(BOC)(ME)-OH:

Uniqueness

4-(9H-Fluorene-9-ylmethoxycarbonylamino)-1H-pyrrole-2-carboxylic acid is unique due to its combination of a fluorene moiety with a pyrrole ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable tool in various research and industrial applications .

生物活性

4-(9H-Fluorene-9-ylmethoxycarbonylamino)-1H-pyrrole-2-carboxylic acid, also known as Fmoc-pyrrole-2-carboxylic acid, is a synthetic compound with significant biological activity. Its complex structure features a fluorene moiety and a pyrrole ring, contributing to its versatility in organic synthesis and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

- Molecular Formula : C21H18N2O4

- Molecular Weight : 362.39 g/mol

- CAS Number : 195387-29-2

The compound is primarily used in peptide synthesis and as a building block for biologically active molecules. Its structure allows for the introduction and removal of protecting groups, facilitating selective modifications.

DNA Recognition

This compound exhibits significant affinity for DNA binding. This property is crucial for developing gene regulation tools and therapeutic interventions targeting genetic diseases. The compound has been utilized in the creation of pyrrole-imidazole polyamides, which selectively bind to specific DNA sequences, enhancing their potential in gene therapy applications.

Anticancer Activity

Research indicates that compounds related to pyrrole derivatives often exhibit anticancer properties. For instance, studies have shown that pyrrole-based compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of tubulin polymerization and the activation of apoptotic pathways .

In vitro studies have demonstrated that derivatives similar to this compound can have cytotoxic effects on various cancer cell lines, suggesting potential applications in cancer therapy .

Binding Studies

Interaction studies using fluorescence spectroscopy and gel electrophoresis have illustrated the binding characteristics of this compound to DNA. The high affinity for specific sequences suggests its utility in designing targeted therapies for genetic disorders.

Case Studies

- Pyrrole Derivatives in Cancer Treatment : A series of pyrrole derivatives were synthesized and tested for their antiproliferative activities against several cancer cell lines. One study reported an IC50 value of 294.5 nM against HL-60 cells, indicating strong anticancer potential .

- Mechanistic Insights : In a study focused on pyrrole-based compounds, it was found that certain derivatives could cause G2/M phase arrest and apoptosis in cancer cells by inducing reactive oxygen species (ROS) production and activating caspase pathways .

Comparative Analysis

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 4-(Fmoc-amino)-1-methylpyrrole-2-carboxylic acid | C21H18N2O4 | Used in peptide synthesis |

| 4-Amino-1-methylpyrrole-2-carboxylic acid | C11H12N2O2 | Anticancer activity; simpler structure |

| 1-Methyl-1H-pyrrole-2-carboxylic acid | C21H18N2O4 | Lacks fluorene moiety; less versatile |

The table above highlights the structural diversity among pyrrole derivatives and their respective biological activities.

特性

IUPAC Name |

4-(9H-fluoren-9-ylmethoxycarbonylamino)-1H-pyrrole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O4/c23-19(24)18-9-12(10-21-18)22-20(25)26-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-10,17,21H,11H2,(H,22,25)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYAXICYTNADRQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CNC(=C4)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。